3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
The compound “3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine” is a heterocyclic compound that contains a pyrazole ring and a thiazole ring attached to a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Synthesis Analysis
The synthesis of pyrazole-based compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the synthesis of pyrazole-based ligands has been demonstrated via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The structure of the compound “3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine” is not explicitly mentioned in the search results.Scientific Research Applications
Photophysical Properties and Reactions
Studies on derivatives of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine, like 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variations, demonstrate unique photoreactions. These compounds can exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This diversity in reaction types is rare and offers valuable insights into photophysical properties of these compounds (Vetokhina et al., 2012).
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, have been explored. These studies contribute to understanding the chemical structure and potential applications in various scientific fields (Lan et al., 2019).
Fluorescent Chemosensors
Compounds like pyridine-pyrazoline have been designed and synthesized for specific applications such as fluorescent chemosensors. These are used for detecting metal ions like Fe3+, showcasing the potential of these compounds in analytical chemistry (Asiri et al., 2020).
Antimicrobial Applications
There's ongoing research into the antimicrobial activity of sulfur-containing pyrazole-pyridine hybrids. These studies are significant for developing new antimicrobial agents and understanding their interaction mechanisms with microbial DNA (Desai et al., 2022).
Antioxidant Potential
Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been developed, with some showing promising antioxidant activities. This opens avenues for their use in health and medicine (Kaddouri et al., 2020).
Electroluminescence in OLEDs
Pyrazol-pyridine ligands have been synthesized for use in organic light-emitting diodes (OLEDs), demonstrating high efficiency and potential for future development in display technologies (Su et al., 2021).
Mechanism of Action
Target of Action
The compound “3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine” is a pyrazoline derivative . Pyrazoline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antitumoral activities . .
Mode of Action
It is known that pyrazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to inhibit tubulin polymerization, which can lead to antitumoral activity .
Biochemical Pathways
It is known that pyrazoline derivatives can interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
It is known that pyrazoline derivatives can have a wide range of effects, including antiviral, anti-inflammatory, anticancer, and antitumoral activities .
properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-8(6-12-4-1)11-13-7-10(16-11)9-3-5-14-15-9/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVBEBUKJQEPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine |
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